3-Pentanone, 1-hydroxy-2-methyl-
Description
Contextualization within Organic Chemistry and Ketone Homologs
1-hydroxy-2-methyl-3-pentanone, with the chemical formula C₆H₁₂O₂, belongs to the class of hydroxy ketones. evitachem.comnih.govmolport.comepa.gov These are organic compounds characterized by the presence of both a hydroxyl (-OH) group and a ketone (C=O) functional group. evitachem.com Its structure is a five-carbon chain (pentanone) with a hydroxyl group on the first carbon and a methyl group on the second carbon. nih.govmolport.comchemspider.com This specific arrangement of functional groups makes it a structural isomer of other C6-ketones and diols, and its study provides valuable insights into the influence of substituent placement on chemical reactivity and physical properties.
The industrial synthesis of 1-hydroxy-2-methyl-3-pentanone is often achieved through the aldol (B89426) addition of formaldehyde (B43269) to diethyl ketone. google.com This reaction is a classic example of carbon-carbon bond formation in organic chemistry and can be catalyzed by either acids or bases. google.com
Overview of Research Trajectories for the Compound
Research on 1-hydroxy-2-methyl-3-pentanone has followed several key trajectories. A significant area of investigation is its use as a synthetic intermediate. evitachem.com The presence of both a hydroxyl and a ketone group allows for a variety of chemical transformations. For example, the hydroxyl group can be oxidized to form a carboxylic acid or substituted with other functional groups, while the ketone can be reduced to a secondary alcohol.
Another important research avenue is the study of its stereochemistry. evitachem.comnih.gov The carbon atom to which the methyl group is attached is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R)- and (S)-1-hydroxy-2-methyl-3-pentanone). evitachem.com Research has focused on methods for asymmetric synthesis to selectively produce one enantiomer over the other, as the biological activity of chiral molecules can differ significantly between enantiomers. evitachem.comresearchgate.net
Furthermore, the compound's potential applications as a solvent, particularly for natural or synthetic resin varnishes due to its polar nature, have been noted. google.com The dehydration of 1-hydroxy-2-methyl-3-pentanone to form 2-methyl-1-penten-3-one, an enone, is another reaction of interest as enones are valuable synthetic intermediates. google.com
Significance of the Hydroxyl and Methyl Substituents in Chemical Research
The hydroxyl and methyl substituents on the pentanone backbone are crucial to the compound's chemical personality and its utility in research. The hydroxyl group is a key site for reactions such as oxidation and substitution. Its presence also introduces the possibility of hydrogen bonding, which influences the compound's physical properties like boiling point and solubility.
The methyl group at the second position creates a chiral center, opening up the field of stereoselective synthesis and analysis. evitachem.com Researchers are exploring how the stereochemistry at this center influences the compound's interactions with other chiral molecules and biological systems. evitachem.com Differentiating 1-hydroxy-2-methyl-3-pentanone from its structural isomers relies heavily on analytical techniques that can pinpoint the effects of these substituents. For instance, in mass spectrometry, the hydroxyl group leads to a characteristic loss of a water molecule. In nuclear magnetic resonance (NMR) spectroscopy, the chemical shift and coupling patterns of the hydroxyl proton are distinct. Infrared (IR) spectroscopy confirms the presence of the hydroxyl group through a broad stretch in the ~3200 cm⁻¹ region.
Interactive Data Tables
Below are interactive tables summarizing key data for 1-hydroxy-2-methyl-3-pentanone.
Table 1: Physicochemical Properties of 1-hydroxy-2-methyl-3-pentanone
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₂ | nih.govmolport.comepa.govnih.gov |
| Molecular Weight | 116.16 g/mol | nih.govepa.gov |
| Physical Description | Liquid | nih.gov |
| Boiling Point (estimated) | ~115–120°C | |
| Flash Point | ~38°C | |
| Stereochemistry | Racemic | nih.gov |
Table 2: Spectroscopic Data for 1-hydroxy-2-methyl-3-pentanone
| Spectroscopic Technique | Key Feature | Reference |
| Mass Spectrometry (MS) | Distinct loss of H₂O (m/z = 18) | |
| ¹H NMR Spectroscopy | Unique chemical shift and coupling for the hydroxyl proton | |
| Infrared (IR) Spectroscopy | Broad -OH stretch around 3200 cm⁻¹ |
Table 3: Chemical Reactions of 1-hydroxy-2-methyl-3-pentanone
| Reaction Type | Reagents | Major Products | Reference |
| Oxidation | Potassium permanganate, chromium trioxide | 3-pentanone (B124093) or 3-pentanoic acid | |
| Reduction | Sodium borohydride (B1222165), lithium aluminum hydride | 1-hydroxy-2-methylpentanol | |
| Substitution | Thionyl chloride, phosphorus tribromide | Various substituted derivatives | |
| Dehydration | Heat, acid catalysts | 2-methyl-1-penten-3-one | google.com |
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-2-methylpentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-6(8)5(2)4-7/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEMLYGXHDIVRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0029341 | |
| Record name | 3-Pentanone, 1-hydroxy-2-methyl- | |
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Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 3-Pentanone, 1-hydroxy-2-methyl- | |
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CAS No. |
27970-79-2 | |
| Record name | 1-Hydroxy-2-methyl-3-pentanone | |
| Source | CAS Common Chemistry | |
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| Record name | 3-Pentanone, 1-hydroxy-2-methyl- | |
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| Record name | 3-Pentanone, 1-hydroxy-2-methyl- | |
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| Record name | 3-Pentanone, 1-hydroxy-2-methyl- | |
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| Record name | 1-hydroxy-2-methylpentan-3-one | |
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| Record name | 3-PENTANONE, 1-HYDROXY-2-METHYL- | |
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Advanced Synthetic Methodologies for 3 Pentanone, 1 Hydroxy 2 Methyl
Regioselective and Chemoselective Synthesis Approaches
Controlling the specific site and type of chemical reaction is paramount in the synthesis of 1-hydroxy-2-methyl-3-pentanone. Regioselective approaches ensure that the bond formation occurs at the desired α-carbon of the ketone, while chemoselectivity is crucial to prevent unwanted side reactions of the functional groups.
Aldol (B89426) Addition Reactions: Core Synthetic Strategies
The primary and most industrially relevant method for synthesizing 1-hydroxy-2-methyl-3-pentanone is the aldol addition reaction. rsc.org This reaction forms a carbon-carbon bond by adding the enolate of a ketone to an aldehyde, resulting in the characteristic β-hydroxyketone structure. researchgate.net
The synthesis is achieved through a base-catalyzed crossed aldol reaction between diethyl ketone and formaldehyde (B43269). In this process, a base abstracts an acidic α-hydrogen from diethyl ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of formaldehyde. researchgate.netthieme-connect.de Since formaldehyde has no α-hydrogens, it cannot enolize, which prevents self-condensation and simplifies the product mixture, making it an ideal partner for this type of reaction. thieme-connect.de The subsequent protonation of the resulting alkoxide yields the final product, 1-hydroxy-2-methyl-3-pentanone. researchgate.net This reaction is a classic example of a carbon-carbon bond-forming reaction that creates a new stereocenter at the C2 position. pharmacy180.com
Significant efforts have been directed toward optimizing the synthesis of 1-hydroxy-2-methyl-3-pentanone to improve yield and efficiency. A key area of optimization is the choice of catalyst and reaction conditions.
A patented method details the use of specific trialkylamines as a basic component in the presence of water. rsc.org This approach operates at elevated temperatures and pressures to achieve efficient conversion. The use of these amines is advantageous as they can be separated from the reaction mixture for recycling. rsc.org
Below is a table summarizing the optimized reaction parameters from the described method. rsc.org
| Parameter | Value/Range | Purpose |
| Catalyst | Trialkylamines (e.g., triethylamine, N,N-dimethylethylamine) | To serve as the basic component for enolate formation. |
| Temperature | 50 to 150 °C | To increase reaction rate. |
| Pressure | 0.2 to 10 MPa | To maintain reactants in the liquid phase and control the reaction. |
| Solvent | Water | To facilitate the reaction medium. |
Further optimization can involve the use of solid base catalysts, which offer advantages over conventional homogeneous systems like NaOH or KOH by simplifying catalyst recovery and reducing waste streams. nih.gov
Multicomponent and Cascade Reaction Sequences
Multicomponent and cascade reactions represent a frontier in synthetic efficiency, aiming to construct complex molecules in a single pot by combining multiple reaction steps without isolating intermediates. rsc.org The aldol addition of formaldehyde is a fundamental C-C bond-forming step that can initiate a cascade process. nih.gov For instance, the resulting β-hydroxyketone can undergo subsequent reactions like dehydration or cyclization.
While specific, complex multicomponent reactions leading directly to 1-hydroxy-2-methyl-3-pentanone are not extensively documented, the principles are a subject of broad research. rsc.orgresearchgate.net The development of such a process would involve designing a catalytic system that facilitates the initial aldol addition and subsequent planned transformations in a controlled sequence. The challenge lies in managing the reactivity of the intermediates to prevent undesired side reactions. nih.gov
Investigation of By-product Formation and Mitigation Strategies
A significant challenge in the aldol addition of formaldehyde to ketones is the potential for multiple additions of formaldehyde to the ketone substrate. rsc.org In the synthesis of 1-hydroxy-2-methyl-3-pentanone, the primary product can itself react with additional formaldehyde molecules, leading to the formation of undesired poly-hydroxylated by-products.
Key identified by-products from the reaction are detailed in the table below. rsc.org
| By-product Name | Formation Pathway |
| 1,5-dihydroxy-2,4-dimethyl-3-pentanone | Two-fold addition of formaldehyde. |
| 1-hydroxy-2-hydroxymethyl-2-methyl-3-pentanone | Two-fold addition of formaldehyde. |
| 1,5-dihydroxy-2-hydroxymethyl-2,4-dimethyl-3-pentanone | Three-fold addition of formaldehyde. |
Mitigation of these by-products is achieved by carefully controlling the reaction stoichiometry, reaction time, and temperature. rsc.org Furthermore, the separation of the desired product from these higher boiling point by-products is typically accomplished through distillation. rsc.org
Stereoselective Synthesis and Diastereomeric Control
The 1-hydroxy-2-methyl-3-pentanone molecule possesses a chiral center at the C2 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-hydroxy-2-methyl-3-pentanone and (S)-1-hydroxy-2-methyl-3-pentanone. Stereoselective synthesis aims to produce a single enantiomer, which is crucial in fields like pharmaceuticals and flavor chemistry where biological activity is often stereospecific. elsevierpure.com
The asymmetric aldol reaction with formaldehyde is a fundamental but challenging method to introduce a hydroxymethyl group stereoselectively. nih.gov Strategies for achieving stereocontrol include:
Organocatalysis: The use of chiral amines, such as proline and its derivatives, can catalyze the aldol reaction to favor the formation of one enantiomer over the other. nih.govorganic-chemistry.org
Metal-Catalyzed Asymmetric Synthesis: Chiral metal complexes can act as catalysts to direct the stereochemical outcome of the reaction. nih.gov
Chiral Auxiliaries: Attaching a chiral auxiliary to the ketone substrate can direct the approach of the formaldehyde from a specific face, leading to a single diastereomer. The auxiliary is then cleaved to yield the enantiomerically enriched product.
While the aldol reaction of diethyl ketone and formaldehyde creates only one new stereocenter, related reactions that form two stereocenters require diastereomeric control. In such cases, the geometry of the enolate (Z or E) and the nature of the catalyst (e.g., lithium or boron enolates) play a critical role in determining whether the syn or anti diastereomer is the major product. pharmacy180.com These principles form the basis for developing highly stereocontrolled syntheses of complex polyketide structures.
Strategies for Stereoselective Formation of Related α-Hydroxy Ketones
The stereoselective synthesis of α-hydroxy ketones, a class of compounds to which 3-Pentanone (B124093), 1-hydroxy-2-methyl- belongs, is crucial for producing enantiomerically pure building blocks for complex molecules. nih.govacs.org Various strategies have been developed to achieve high levels of stereocontrol.
One prominent method is the asymmetric reduction of α-diketones. Enzymes, such as (R,R)-butane-2,3-diol dehydrogenase from Bacillus clausii and reductases from Gluconobacter oxydans, have demonstrated high regio- and stereoselectivity in the reduction of α-diketones to the corresponding α-hydroxy ketones. nih.govgoogle.com For instance, enzymes from Gluconobacter oxydans can regioselectively reduce α-diketones at the carbonyl group adjacent to the smaller alkyl chain. google.com This biocatalytic approach is valued for its high selectivity and operation under mild conditions. nih.gov
Another powerful strategy is the asymmetric transfer hydrogenation of unsymmetrically substituted 1,2-diketones, which can produce optically active α-hydroxy ketones with high stereoselectivity. acs.org Chiral Ruthenium(II) catalysts are effective in this transformation, which is characterized by high regio-, diastereo-, and enantioselectivity. acs.org
Asymmetric dihydroxylation of silyl (B83357) enol ethers, a method developed by Sharpless, is also employed for preparing chiral α-hydroxy ketones. researchgate.net This technique involves the conversion of a ketone, such as 2-pentanone, into a silyl enol ether, which is then oxidized using AD-mix reagents to introduce two hydroxyl groups stereoselectively. Subsequent processing yields the target α-hydroxy ketone. For example, (S)-3-hydroxy-2-pentanone has been synthesized with 77.2% enantiomeric excess (ee) using this method. researchgate.net
| Method | Substrate | Catalyst/Reagent | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Enzymatic Reduction | α-Diketones (e.g., 2,3-pentanedione) | (R,R)-butane-2,3-diol dehydrogenase | (R)-α-Hydroxy ketone | High stereoselectivity, mild reaction conditions. | nih.gov |
| Asymmetric Transfer Hydrogenation | Unsymmetrically substituted 1,2-diketones | Chiral Ru(II) complexes | Optically active α-hydroxy ketone | High regio-, diastereo-, and enantioselectivity. | acs.org |
| Asymmetric Dihydroxylation | Silyl enol ethers (from ketones like 2-pentanone) | AD-mix-α or AD-mix-β | (S)- or (R)-α-Hydroxy ketone | Provides access to both enantiomers. | researchgate.net |
Application of Chiral Auxiliaries and Catalysts in Aldol Processes
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis and a powerful tool for constructing β-hydroxy carbonyl compounds, which are precursors to α-hydroxy ketones. wikipedia.org The use of chiral auxiliaries and asymmetric catalysts in aldol reactions allows for precise control over the stereochemical outcome.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org Evans' oxazolidinone auxiliaries are widely used in stereoselective aldol reactions. wikipedia.orgwikipedia.org These auxiliaries, derived from amino acids, are attached to a carbonyl compound to form a chiral enolate. wikipedia.orgnih.gov The enolate then reacts with an aldehyde in a diastereoselective manner, guided by the steric influence of the auxiliary. wikipedia.org The auxiliary can be removed afterward and often recovered for reuse. wikipedia.orgnih.gov For example, a chiral oxazolidinone derived from cis-1-amino-2-hydroxyindan has been shown to be effective in producing highly enantioselective aldol products. nih.gov Similarly, pseudoephedrine can be used as a chiral auxiliary, where it forms an amide with a carboxylic acid, and its enolate reacts with electrophiles in a controlled manner. wikipedia.org
Asymmetric Catalysts: Asymmetric catalysis offers a more efficient approach where a small amount of a chiral catalyst can generate a large quantity of a chiral product. acs.org Organocatalysis, which uses small organic molecules as catalysts, has emerged as a significant field. Proline, a naturally occurring amino acid, is an effective catalyst for direct asymmetric aldol reactions. youtube.com It functions as a bifunctional catalyst, using its secondary amine to form an enamine with a ketone and its carboxylic acid to activate the aldehyde electrophile through hydrogen bonding. youtube.com
Heteropolymetallic catalysts, such as those combining lanthanum, lithium, and a chiral binaphthol (LLB), have also been developed for direct catalytic asymmetric aldol reactions between unmodified ketones and aldehydes, yielding products with high enantiomeric excess. acs.org
| Approach | Example | Mechanism | Typical Substrates | Advantages | Reference |
|---|---|---|---|---|---|
| Chiral Auxiliary | Evans' Oxazolidinones | Forms a chiral enolate, directing the approach of the electrophile. | Carboxylic acid derivatives, aldehydes. | High diastereoselectivity, well-established methodology. | wikipedia.orgwikipedia.org |
| Chiral Auxiliary | Pseudoephedrine | Forms a chiral amide enolate that directs alkylation or aldol addition. | Carboxylic acid derivatives, alkyl halides, aldehydes. | Predictable stereochemical outcome. | wikipedia.org |
| Organocatalyst | Proline | Forms an enamine intermediate and activates the electrophile via hydrogen bonding. | Ketones, aldehydes. | Metal-free, uses an inexpensive and readily available catalyst. | youtube.com |
| Metal Catalyst | Lanthanum-Lithium-Binaphthol (LLB) | A heteropolymetallic complex that catalyzes the reaction. | Unmodified ketones, aldehydes. | High enantioselectivity with a broad substrate scope. | acs.org |
Asymmetric Induction in the Synthesis of Derivatives
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another in a chemical reaction, due to the influence of a chiral feature already present in the substrate, reagent, or catalyst. In the synthesis of derivatives related to 3-Pentanone, 1-hydroxy-2-methyl-, controlling stereocenters is paramount.
Substrate-controlled aldol reactions using chiral α-hydroxy ketones are a powerful strategy for achieving high levels of asymmetric induction. researchgate.net The existing stereocenter in the α-hydroxy ketone directs the stereochemical outcome of the aldol reaction. The choice of protecting group on the hydroxyl moiety and the enolization conditions are critical factors that determine the diastereoselectivity of the reaction, allowing for the selective formation of either syn or anti aldol adducts. researchgate.netresearchgate.net
In aldol additions of methyl ketones to aldehydes containing a β-siloxy group, careful control of the reaction mechanism can leverage either 1,2- or 1,3-asymmetric induction. rsc.org
1,2-Asymmetric Induction: This refers to the influence of a stereocenter adjacent (at the α-position) to the reacting center.
1,3-Asymmetric Induction: This involves the influence of a stereocenter two carbons away (at the β-position) from the reacting center.
By selecting appropriate reaction conditions, it is possible to favor one induction model over the other, leading to the selective synthesis of different stereoisomers of the aldol product. rsc.org These aldol adducts can then be further manipulated to yield a variety of enantiomerically pure compounds, including derivatives of α-hydroxy ketones. researchgate.netresearchgate.net For instance, an aldol reaction between a lactate-derived ethyl ketone and an aldehyde can produce the desired anti adduct with excellent diastereoselectivity, which can then be converted into more complex molecules. researchgate.net
Mechanistic Investigations of Reactions Involving 3 Pentanone, 1 Hydroxy 2 Methyl
Aldol (B89426) Condensation Reaction Mechanisms
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. For 3-Pentanone (B124093), 1-hydroxy-2-methyl-, this reaction involves the formation of an enolate followed by a nucleophilic addition to a carbonyl group.
Enolization Pathways and Stereochemical Outcomes
The initial step in the aldol condensation of 3-Pentanone, 1-hydroxy-2-methyl- is the formation of an enolate ion through the deprotonation of an alpha-carbon (the carbon atom adjacent to the carbonyl group). The presence of two alpha-carbons in 3-Pentanone, 1-hydroxy-2-methyl- (at the C2 and C4 positions) allows for the formation of two different enolates. The regioselectivity of enolization is influenced by the reaction conditions, such as the base used and the temperature.
The stereochemistry of the subsequent aldol addition is determined by the geometry of the enolate and the facial selectivity of the attack on the carbonyl electrophile. The presence of a chiral center at the C2 position in 3-Pentanone, 1-hydroxy-2-methyl- can influence the diastereoselectivity of the reaction, leading to the preferential formation of one diastereomer over another. The relative orientation of the substituents on the enolate and the approaching electrophile in the transition state dictates the stereochemical outcome of the newly formed stereocenters.
Nucleophilic Addition Dynamics to Carbonyl Centers
The key bond-forming step in the aldol reaction is the nucleophilic addition of the enolate to a carbonyl center. chemguide.co.ukmasterorganicchemistry.com The slightly positive carbon atom of the carbonyl group is attacked by the electron-rich enolate. chemguide.co.uk This addition reaction results in a change in the hybridization of the carbonyl carbon from sp2 to sp3 and a transformation of the molecular geometry from trigonal planar to tetrahedral. masterorganicchemistry.com The rate of this nucleophilic addition is influenced by several factors, including the electronic and steric properties of both the enolate and the carbonyl compound. masterorganicchemistry.com Electron-withdrawing groups adjacent to the carbonyl increase its electrophilicity and accelerate the rate of addition, while bulky substituents can hinder the approach of the nucleophile. masterorganicchemistry.com
Role of Brønsted Acid and Base Catalysis
Both Brønsted acids and bases can catalyze the aldol reaction. masterorganicchemistry.comnih.gov
Base Catalysis: In base-catalyzed aldol reactions, a base is used to deprotonate the alpha-carbon, forming the nucleophilic enolate. masterorganicchemistry.comyoutube.com The strength of the base can influence the concentration and reactivity of the enolate. reddit.com The reaction proceeds through the attack of this enolate on another molecule of the ketone or an aldehyde. youtube.com
Acid Catalysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. nih.gov The enol form of the ketone, which is also present in equilibrium, then acts as the nucleophile. Quantum chemical investigations have shown that Brønsted acids can initiate a mechanistic switch to a carbonyl-ene reaction pathway. nih.gov The nature of the Brønsted acid and its conjugate base can significantly influence the reaction barrier. nih.gov
Functional Group Transformations and Reactivity
The presence of both a hydroxyl and a ketone group in 3-Pentanone, 1-hydroxy-2-methyl- allows for a variety of functional group transformations.
Chemoselective Oxidation Reactions
Chemoselective oxidation aims to oxidize one functional group in the presence of another. In the case of 3-Pentanone, 1-hydroxy-2-methyl-, the primary alcohol could be selectively oxidized to an aldehyde or a carboxylic acid without affecting the ketone. Alternatively, the ketone could be targeted for oxidation. The choice of oxidizing agent and reaction conditions is crucial for achieving high chemoselectivity. For instance, specific reagents are known to selectively oxidize primary alcohols in the presence of ketones.
Stereoselective Reduction Reactions
The ketone functionality in 3-Pentanone, 1-hydroxy-2-methyl- can be reduced to a secondary alcohol. When a new chiral center is formed during this reduction, stereoselective methods can be employed to control the configuration of this new center. Modified borohydride (B1222165) reagents, for example, are known to perform stereoselective reductions of carbonyl groups. mdma.ch The existing stereocenter at the C2 position can direct the approach of the reducing agent, leading to a diastereoselective reduction. For example, the reduction of a chiral α-methyl-β-hydroxy ketone with zinc borohydride can proceed with high diastereomeric excess due to the directing effect of the adjacent chiral center. mdma.ch This directing group forces a specific chair-like transition state for the hydride insertion. mdma.ch
Nucleophilic and Electrophilic Substitution at Substituted Carbons
The chemical structure of 1-hydroxy-2-methyl-3-pentanone features both nucleophilic and electrophilic centers, allowing it to participate in a variety of substitution reactions. The hydroxyl (-OH) group and the enolizable α-carbon can act as nucleophiles, while the carbonyl carbon is a primary electrophilic site.
The hydroxyl group can undergo substitution reactions under appropriate conditions. For instance, it can be replaced by other functional groups. The carbonyl group's electrophilic carbon is susceptible to attack by nucleophiles. A key reaction is the aldol addition-type synthesis of 1-hydroxy-2-methyl-3-pentanone itself, where the enolate of diethyl ketone acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde (B43269). This is followed by a proton transfer to yield the final product.
The reactivity of 1-hydroxy-2-methyl-3-pentanone allows for its use as an intermediate in organic synthesis. The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid, while the carbonyl group can be reduced to an alcohol.
Degradation Pathways and Chemical Stability Under Specific Conditions
The thermal stability of 1-hydroxy-2-methyl-3-pentanone is a critical consideration in its handling and application. Under thermal stress, it can undergo dehydration to form 2-methyl-1-penten-3-one. This dehydration follows first-order kinetics.
While specific studies on the retro-ene reaction of 1-hydroxy-2-methyl-3-pentanone are not prevalent, the principles of this reaction type can be applied to understand its potential thermal decomposition pathways. The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.org The reverse of this is the retro-ene reaction, which can lead to the formation of thermodynamically stable molecules. wikipedia.org For 1-hydroxy-2-methyl-3-pentanone, a plausible retro-ene type fragmentation could occur at elevated temperatures, though specific products from this pathway for this particular molecule are not detailed in the available literature.
The hydrolytic stability of 1-hydroxy-2-methyl-3-pentanone is influenced by the presence of both a hydroxyl and a ketone functional group. While detailed experimental data on its hydrolytic stability are limited, the heat of hydrolysis for related ketones suggests a sensitivity to aqueous conditions.
Gas-Phase Reaction Kinetics and Atmospheric Chemistry
The atmospheric chemistry of 1-hydroxy-2-methyl-3-pentanone is primarily governed by its reactions with key atmospheric oxidants.
The gas-phase reaction with hydroxyl (OH) radicals is a significant atmospheric degradation pathway for organic compounds. For ketones containing hydroxyl groups, the reaction proceeds mainly through hydrogen abstraction from the C-H bond at the α-position to the hydroxyl group. scispace.com
Studies on analogous compounds provide insight into the reactivity of 1-hydroxy-2-methyl-3-pentanone. For instance, the rate coefficient for the reaction of OH radicals with 3-hydroxy-2-butanone was calculated to be 1.20 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. scispace.com The primary reaction channel was identified as H-abstraction from the α-C-H site. scispace.com Similarly, the rate constants for the reaction of OH radicals with a series of hydroxyaldehydes have been measured, with values in the range of (1.40-2.95) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. acs.org
The reaction of OH radicals with unsaturated ketones, which can be formed from the dehydration of 1-hydroxy-2-methyl-3-pentanone, has also been studied. The rate coefficient for the reaction of OH with 3-penten-2-one (B1195949) was determined to be (6.2 ± 1.0) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.orgcopernicus.org
A computational study on the reaction of OH radicals with cyclopentenone derivatives showed that both abstraction and addition mechanisms are possible, leading to the formation of resonance-stabilized radical products. nih.gov
Data Tables
Table 1: Reaction Rate Coefficients for OH Radical Reactions with Related Carbonyl Compounds
| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
| 3-Hydroxy-2-butanone | 1.20 × 10⁻¹¹ | 298 | scispace.com |
| 2-Hydroxypropanal | 1.70 ± 0.20 × 10⁻¹¹ | 296 ± 2 | acs.org |
| 2-Hydroxybutanal | 2.37 ± 0.23 × 10⁻¹¹ | 296 ± 2 | acs.org |
| 3-Hydroxybutanal | 2.95 ± 0.24 × 10⁻¹¹ | 296 ± 2 | acs.org |
| 2-Hydroxy-2-methylpropanal | 1.40 ± 0.25 × 10⁻¹¹ | 296 ± 2 | acs.org |
| 3-Penten-2-one | 6.2 ± 1.0 × 10⁻¹¹ | 298 ± 3 | copernicus.orgcopernicus.org |
| 2-Cyclopenten-1-one | 1.2 ± 0.1 × 10⁻¹¹ | Room Temp | nih.gov |
| 2-Methyl-2-cyclopenten-1-one | 1.7 ± 0.2 × 10⁻¹¹ | Room Temp | nih.gov |
| 3-Methyl-2-cyclopenten-1-one | 4.4 ± 0.7 × 10⁻¹² | Room Temp | nih.gov |
Photolytic Pathways
The photochemical behavior of ketones is primarily dictated by the electronic transitions of the carbonyl group. Upon absorption of ultraviolet radiation, 3-Pentanone, 1-hydroxy-2-methyl- can be promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. Both the excited singlet and triplet states can initiate characteristic photochemical reactions, namely the Norrish Type I and Norrish Type II pathways. wikipedia.orgrsc.org The specific pathway and product distribution are influenced by the molecular structure and reaction conditions.
Norrish Type I Reaction (α-Cleavage)
The Norrish Type I reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage). wikipedia.orgnumberanalytics.com This process results in the formation of two radical fragments. For an unsymmetrical ketone like 3-Pentanone, 1-hydroxy-2-methyl-, the cleavage can occur on either side of the carbonyl group. The stability of the resulting radicals often governs the preferred cleavage pathway. wikipedia.org
Upon photoexcitation, 3-Pentanone, 1-hydroxy-2-methyl- can undergo α-cleavage to yield an acyl radical and an alkyl radical. There are two potential pathways for this cleavage:
Pathway A: Cleavage of the bond between the carbonyl carbon and the ethyl group.
Pathway B: Cleavage of the bond between the carbonyl carbon and the 1-hydroxy-2-propyl group.
These initial radical products can then undergo several secondary reactions, including:
Decarbonylation of the acyl radical to form an alkyl radical and carbon monoxide.
Recombination of the radical fragments to regenerate the starting ketone or form new products.
Disproportionation reactions to form an alkene and an aldehyde or ketene (B1206846) and an alkane. wikipedia.org
Norrish Type II Reaction (Intramolecular γ-Hydrogen Abstraction)
The Norrish Type II reaction is an intramolecular process that occurs when a γ-hydrogen atom is available for abstraction by the excited carbonyl oxygen. wikipedia.orgyoutube.com 3-Pentanone, 1-hydroxy-2-methyl- possesses γ-hydrogens on both the ethyl group and the methyl substituent at the C-2 position, making this pathway feasible.
The mechanism proceeds through the following steps:
The excited carbonyl group abstracts a hydrogen atom from the γ-carbon, forming a 1,4-biradical intermediate.
This biradical can then undergo one of two competing reactions:
Cyclization: Intramolecular combination of the two radical centers to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.org
Cleavage (β-scission): Fragmentation of the bond between the α- and β-carbons to yield an enol and an alkene. The enol will subsequently tautomerize to the corresponding ketone. wikipedia.org
The efficiency of the Norrish Type II reaction is dependent on the conformation of the molecule, as the γ-hydrogen must be accessible to the carbonyl oxygen.
The expected primary photoproducts from the photolysis of 3-Pentanone, 1-hydroxy-2-methyl- are summarized in the table below.
Table 1: Potential Primary Photoproducts of 3-Pentanone, 1-hydroxy-2-methyl- Photolysis
| Photolytic Pathway | Initial Step | Primary Products |
| Norrish Type I | α-Cleavage (Pathway A) | Propanoyl radical + 1-hydroxy-2-propyl radical |
| α-Cleavage (Pathway B) | Ethanoyl radical + 2-hydroxy-1-methylpropyl radical | |
| Norrish Type II | γ-Hydrogen abstraction from ethyl group | 1-(1-hydroxypropan-2-yl)cyclobutanol (from cyclization) OR Ethylene + 1-hydroxy-2-butanone (from cleavage) |
| γ-Hydrogen abstraction from C2-methyl group | 1-ethyl-2-methyl-2-(hydroxymethyl)cyclobutanol (from cyclization) OR Propene + 1-hydroxy-2-pentanone (B1216695) (from cleavage) |
Stereochemical Considerations and Chiral Discrimination in 3 Pentanone, 1 Hydroxy 2 Methyl Research
Analysis of the Racemic Nature of the Compound
3-Pentanone (B124093), 1-hydroxy-2-methyl- possesses a single stereocenter at the second carbon atom, which is bonded to four different groups: a hydroxylmethyl group (-CH₂OH), a methyl group (-CH₃), a hydrogen atom (-H), and an ethyl ketone group (-C(O)CH₂CH₃). This structural feature gives rise to the existence of two non-superimposable mirror images, known as enantiomers: (R)-1-hydroxy-2-methyl-3-pentanone and (S)-1-hydroxy-2-methyl-3-pentanone. In standard laboratory synthesis, without the influence of a chiral catalyst or auxiliary, the formation of these enantiomers occurs with equal probability, resulting in a 1:1 mixture known as a racemate or racemic mixture. acs.org This racemic nature means the bulk material is optically inactive, as the equal and opposite optical rotations of the two enantiomers cancel each other out.
The synthesis of optically active 1-hydroxy-2-methyl-3-pentanone has been noted as a useful synthon for polypropionate synthesis, often starting from a β-lactone precursor. acs.orgevitachem.com The inherent chirality and the challenge of separating these enantiomers underscore the importance of the stereochemical considerations in its research and applications.
Methods for Chiral Resolution and Enantiomeric Separation
Given the racemic nature of synthetically produced 3-Pentanone, 1-hydroxy-2-methyl-, the separation of its enantiomers is crucial for studying their individual properties. Several methods are employed for the chiral resolution of α-hydroxy ketones.
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, particularly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For instance, in a process known as enantioselective O-acylation, a lipase (B570770) can selectively acylate one enantiomer, leaving the other unreacted. evitachem.com This allows for the separation of the acylated product from the unreacted enantiomer. Dynamic kinetic resolution (DKR) is an advanced form of this method where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. evitachem.com While specific data for 3-Pentanone, 1-hydroxy-2-methyl- is not extensively published, the successful resolution of other α-hydroxy ketones using lipases like Burkholderia cepacia lipase demonstrates the feasibility of this approach. evitachem.com
Chiral Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) are powerful analytical and preparative tools for separating enantiomers. These CSPs, often based on derivatized cyclodextrins or chiral polymers, create a chiral environment where the two enantiomers of the analyte exhibit different affinities, leading to different retention times and thus separation. Chiral GC-MS is a particularly effective method for both separating and identifying the enantiomers of volatile chiral compounds.
Diastereoselective Control in Derivative Synthesis
When a molecule already containing a stereocenter, such as an enantiomer of 3-Pentanone, 1-hydroxy-2-methyl-, undergoes a reaction that creates a new stereocenter, the formation of diastereomers is possible. The control of this diastereoselectivity is a key aspect of modern organic synthesis.
Diastereoselective Aldol (B89426) Reactions: The aldol reaction, a fundamental carbon-carbon bond-forming reaction, can be controlled to favor the formation of one diastereomer over another. For example, the reaction of an enolate derived from a chiral ketone with an aldehyde can proceed with high diastereoselectivity. The stereochemical outcome can often be influenced by the choice of metal counterion, solvent, and the presence of chiral auxiliaries or catalysts. For instance, the use of pseudoephedrine as a chiral auxiliary in aldol reactions has been shown to produce syn-α-methyl-β-hydroxy amides with high diastereoselectivity.
Diastereoselective Reduction of Derivatives: The ketone functionality in derivatives of 3-Pentanone, 1-hydroxy-2-methyl- can be stereoselectively reduced to a hydroxyl group, creating a new stereocenter and forming a 1,3-diol. The stereochemical outcome of such reductions, leading to either syn- or anti-diols, can be controlled by the choice of reducing agent and reaction conditions. acs.org Chelation-controlled reductions, for example using zinc borohydride (B1222165), can favor the formation of anti-1,2-diols from β-hydroxy ketones. acs.org Conversely, non-chelating conditions or the use of specific biocatalysts can lead to the preferential formation of syn-1,2-diols. acs.org The ability to selectively synthesize either the syn or anti diastereomer is critical for the synthesis of complex molecules with multiple stereocenters.
Spectroscopic Techniques for Stereoisomer Characterization
Once stereoisomers are synthesized or separated, their absolute and relative configurations must be determined. Several spectroscopic techniques are indispensable for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the NMR spectra of enantiomers are identical in an achiral solvent, the spectra of diastereomers are distinct, allowing for their differentiation and quantification. For enantiomers, the use of chiral shift reagents can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers in the NMR spectrum. This allows for the determination of enantiomeric excess. Furthermore, advanced NMR techniques like Rotating Frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the relative stereochemistry of diastereomers by analyzing through-space proton-proton interactions.
Computational Chemistry and Theoretical Modeling of 3 Pentanone, 1 Hydroxy 2 Methyl
Quantum Chemical Calculation of Molecular Structure and Conformation
Quantum chemical calculations are essential for determining the three-dimensional arrangement of atoms in 1-hydroxy-2-methyl-3-pentanone and identifying its most stable conformations. The presence of a chiral center at the second carbon and rotational freedom around several single bonds means the molecule can exist in various spatial arrangements, or conformations, each with a distinct energy level. libretexts.org
Conformational analysis involves mapping the potential energy surface of the molecule as a function of its dihedral angles. libretexts.org For 1-hydroxy-2-methyl-3-pentanone, key rotations would be around the C1-C2, C2-C3, and C3-C4 bonds. The stability of each conformer is influenced by a combination of factors, including:
Torsional Strain: Arising from the eclipsing of bonds on adjacent atoms. libretexts.org
Steric Strain: Resulting from non-bonded interactions when bulky groups are forced into close proximity. libretexts.org
Intramolecular Hydrogen Bonding: A potential stabilizing interaction between the hydroxyl group (-OH) and the carbonyl oxygen (C=O).
Theoretical studies on similar molecules, such as 2-hydroxy-3-methyl-2-cyclopenten-1-one, have utilized Density Functional Theory (DFT) with basis sets like B3LYP/6-311++G(d,p) to calculate geometries and energies, demonstrating that the enolic tautomer is the most stable form in that specific case. researchgate.net For 1-hydroxy-2-methyl-3-pentanone, similar computational approaches would be used to predict the preferred conformation, likely one that minimizes steric hindrance from the methyl and ethyl groups while potentially allowing for hydrogen bonding.
Computational methods can also predict various molecular properties. For instance, predicted collision cross section (CCS) values, which relate to the molecule's shape in the gas phase, have been calculated for different adducts of 1-hydroxy-2-methyl-3-pentanone. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Values for 1-hydroxy-2-methyl-3-pentanone Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 117.09101 | 124.6 |
| [M+Na]⁺ | 139.07295 | 131.3 |
| [M-H]⁻ | 115.07645 | 123.7 |
Data sourced from PubChemLite, calculated using CCSbase. uni.lu
Elucidation of Reaction Mechanisms and Transition State Structures
Theoretical modeling is crucial for understanding the pathways of chemical reactions involving 1-hydroxy-2-methyl-3-pentanone. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction coordinate.
A characteristic reaction of α-hydroxy ketones is the α-ketol rearrangement , an isomerization process that can be catalyzed by acid or base. organicreactions.orgwikipedia.org Under basic conditions, the mechanism involves the deprotonation of the hydroxyl group to form an alkoxide. This is followed by a 1,2-shift of an alkyl group (in this case, either the methyl or ethyl group), leading to a rearranged enolate which is then protonated to yield an isomeric α-hydroxy ketone. wikipedia.org Computational chemistry can model this pathway, identifying the transition state for the alkyl shift and determining the activation energy, thus predicting the feasibility and rate of the rearrangement.
Another relevant area of study is the reaction with atmospheric radicals. A theoretical study on the reaction of a similar compound, 3-hydroxy-3-methyl-2-butanone (B89657), with hydroxyl (OH) radicals used DFT to explore different hydrogen abstraction pathways. researchgate.net The calculations showed that H-atom abstraction occurs most favorably from the methyl group adjacent to the hydroxyl group due to a lower activation barrier. researchgate.net A similar approach for 1-hydroxy-2-methyl-3-pentanone would analyze the stability of the radicals formed by abstracting a hydrogen atom from each possible position (C1, C2, C4, C5, and the hydroxyl group) to predict the most likely site of initial attack.
Prediction of Thermochemical Parameters and Reaction Energetics
Computational methods allow for the accurate prediction of key thermochemical parameters that define the energetic landscape of a molecule and its reactions. These parameters include:
Enthalpy of Formation (ΔfH°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. For the related compound 2-methyl-3-pentanone (B165389), the gas phase enthalpy of formation is reported as -286.10 ± 0.90 kJ/mol. nist.govchemeo.com
Gibbs Free Energy of Formation (ΔfG°): Indicates the spontaneity of the compound's formation.
Enthalpy of Vaporization (ΔvapH°): The energy required to transform the substance from a liquid to a gas.
Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance.
Table 2: Selected Thermochemical Data for Related Ketones
| Compound | Parameter | Value (kJ/mol) |
|---|---|---|
| 2-Methyl-3-pentanone (gas) | ΔfH° | -286.10 ± 0.90 |
| 2-Methyl-3-pentanone (liquid) | ΔfH° | -325.90 ± 0.90 |
| 3-Hydroxy-2-pentanone | ΔfG° | - |
| 2-Methyl-3-pentanone | ΔvapH° | 39.80 ± 0.20 |
Data sourced from NIST Chemistry WebBook and Cheméo. nist.govchemeo.comchemeo.com
Kinetic Modeling of Elementary Reactions
Kinetic modeling uses theoretical calculations to predict the rates of elementary reactions. The rate constant (k) of a reaction can be estimated using Transition State Theory (TST), which relies on the calculated energies of the reactants and the transition state.
A key example is the atmospheric oxidation initiated by OH radicals. A combined experimental and theoretical study on 3-hydroxy-3-methyl-2-butanone determined the rate constants for its reaction with OH over a range of temperatures. researchgate.net The theoretical calculations were in good agreement with the experimental data. researchgate.net This type of kinetic modeling could be applied to the reaction of 1-hydroxy-2-methyl-3-pentanone with OH radicals to predict its atmospheric lifetime.
Furthermore, the kinetics of byproduct formation during industrial synthesis can be modeled. For instance, the dehydration of 1-hydroxy-2-methyl-3-pentanone to its corresponding enone byproduct has been shown to follow first-order kinetics. The rate constant for this unwanted side reaction reportedly doubles with every 20°C increase in temperature, a relationship that can be modeled using the Arrhenius equation, where the activation energy can be derived from computational studies.
Structure-Reactivity and Structure-Activity Relationship (SAR) Studies for Related Ketones
Structure-Reactivity and Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its reactivity or biological activity. iosrjournals.org Quantitative Structure-Activity Relationship (QSAR) models build mathematical equations to establish this link. iosrjournals.orgmdpi.com
For ketones, reactivity is largely governed by the properties of the carbonyl group. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both electronic and steric factors. ncert.nic.in The two alkyl groups in a ketone (an ethyl and a (1-hydroxy)methyl group in this case) create more steric hindrance than the single substituent in an aldehyde. ncert.nic.in
In the context of α-hydroxy ketones, the hydroxyl group significantly influences reactivity. It can participate in intramolecular catalysis or be a site for subsequent reactions. The reactivity of related α-haloketones is enhanced by the inductive electron-withdrawing effect of both the carbonyl group and the halogen, which increases the polarity of the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov
Advanced Analytical Methodologies for 3 Pentanone, 1 Hydroxy 2 Methyl
Chromatographic Separations for Complex Mixture Analysis
Chromatographic techniques are fundamental for the separation of 3-Pentanone (B124093), 1-hydroxy-2-methyl- from intricate matrices. Both gas and liquid chromatography offer distinct advantages for its analysis.
Gas Chromatography (GC) with Various Detection Modes (e.g., MS, FID)
Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like 3-Pentanone, 1-hydroxy-2-methyl-. The choice of stationary phase and detector is critical for achieving optimal separation and detection.
Table 1: GC Column Parameters for Analysis of Related Hydroxy Ketones
| Parameter | Value | Reference |
| Column Type | Capillary | researchgate.net |
| Stationary Phases | ZB-5ms (similar to DB-5) | researchgate.net |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | sigmaaldrich.com |
| Carrier Gas | Helium | researchgate.net |
| Flow Rate | 1 mL/min | researchgate.net |
This table presents typical parameters used for the analysis of carbonyl compounds, which can be adapted for 3-Pentanone, 1-hydroxy-2-methyl-.
When coupled with a Mass Spectrometer (MS) , GC provides powerful identification capabilities based on the mass-to-charge ratio of fragmented ions. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (m/z 116) and characteristic fragmentation patterns resulting from the loss of functional groups. uni.lu Predicted collision cross section (CCS) values for various adducts of 3-Pentanone, 1-hydroxy-2-methyl- can aid in its identification in high-resolution mass spectrometry. uni.lu
A Flame Ionization Detector (FID) offers a robust and universally responsive detection method for organic compounds. While less specific than MS, FID is a reliable quantitative detector. The response of FID is proportional to the number of carbon atoms in the analyte, making it a valuable tool for quantification when coupled with proper calibration.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is particularly suited for the analysis of polar, non-volatile, or thermally labile compounds, making it a viable alternative or complementary technique to GC for 3-Pentanone, 1-hydroxy-2-methyl-.
Reversed-phase HPLC, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase, is the most common mode for separating a wide range of organic molecules. thermofisher.com For the analysis of short-chain carbonyl compounds, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is often employed to enhance UV detection. thermofisher.comepa.govchromatographyonline.com The resulting hydrazones can be separated and quantified using UV detection at approximately 360 nm. epa.govepa.gov While this is a common strategy for aldehydes and ketones, the presence of the hydroxyl group in 3-Pentanone, 1-hydroxy-2-methyl- might allow for direct analysis on polar-embedded or aqueous C18 columns, or through hydrophilic interaction liquid chromatography (HILIC). nih.gov A recent study developed a liquid chromatography-mass spectrometry (LC-MS/MS) method for the analysis of various ketone bodies, demonstrating the power of this technique for related compounds. nih.gov
Table 2: HPLC Parameters for Analysis of Carbonyl Compounds (Post-Derivatization)
| Parameter | Value | Reference |
| Column | C18 reversed-phase | thermofisher.com |
| Mobile Phase | Acetonitrile/Water gradient | thermofisher.comchromatographyonline.com |
| Detector | UV/Vis at 360 nm | thermofisher.comepa.gov |
| Derivatizing Agent | 2,4-dinitrophenylhydrazine (DNPH) | thermofisher.comepa.gov |
This table outlines typical conditions for the HPLC analysis of carbonyl compounds after derivatization, a strategy applicable to 3-Pentanone, 1-hydroxy-2-methyl-.
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification technique used to improve the analytical properties of a compound, such as its volatility, thermal stability, and detectability. For a polar molecule like 3-Pentanone, 1-hydroxy-2-methyl-, derivatization is often crucial for successful GC analysis.
Alkylation and Silylation for GC Compatibility (e.g., PFBBr, PFBHA, TMS)
To enhance volatility and reduce peak tailing in GC, the active hydrogen of the hydroxyl group and the polarity of the carbonyl group can be targeted through derivatization.
Pentafluorobenzyl bromide (PFBBr) is a derivatizing agent that reacts with hydroxyl groups to form pentafluorobenzyl ethers. mdpi.com This derivatization significantly increases the molecular weight and can improve sensitivity with an electron capture detector (ECD). While commonly used for fatty acids, its application to hydroxylated ketones is also feasible. rsc.org
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a highly effective reagent for the derivatization of carbonyl compounds. researchgate.netsigmaaldrich.comcoresta.org It reacts with the ketone functional group to form a stable oxime derivative, which is more volatile and provides excellent response with both MS and ECD detectors. mdpi.comsigmaaldrich.com This is a widely used technique for the analysis of aldehydes and ketones in various matrices. coresta.org
Trimethylsilylation (TMS) is a common derivatization technique where an active hydrogen (such as in a hydroxyl group) is replaced by a trimethylsilyl (B98337) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. This process, known as silylation, effectively caps (B75204) the polar hydroxyl group, increasing the volatility and thermal stability of the analyte for GC analysis. nih.gov
In-Situ and On-Fiber Derivatization Techniques (e.g., SPME-GC-MS/MS)
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that can be combined with in-situ or on-fiber derivatization for a streamlined and sensitive analysis.
In this approach, the SPME fiber, often coated with a phase like polydimethylsiloxane/divinylbenzene (PDMS/DVB), is first exposed to the derivatizing agent (e.g., PFBHA) and then to the sample headspace. sigmaaldrich.commdpi.com The volatile 3-Pentanone, 1-hydroxy-2-methyl- partitions into the fiber coating and reacts with the pre-loaded derivatizing agent. mdpi.comresearchgate.net This technique, known as on-fiber derivatization, has been successfully applied to the analysis of various carbonyl compounds in air and other matrices. researchgate.netnih.gov The derivatized analyte is then thermally desorbed from the fiber in the GC inlet for separation and detection by MS or MS/MS, which provides enhanced selectivity and sensitivity. mdpi.com The optimization of parameters such as fiber type, derivatization time, and temperature is crucial for method performance. mdpi.com
Advanced Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, FT-IR)
Spectroscopic techniques provide invaluable information about the molecular structure of 3-Pentanone, 1-hydroxy-2-methyl-.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the precise structure of a molecule.
¹H NMR: The proton NMR spectrum of 3-Pentanone, 1-hydroxy-2-methyl- would be expected to show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the proximity to electronegative atoms like oxygen. pressbooks.pub For example, the protons on the carbon bearing the hydroxyl group (CH-OH) would likely appear at a different chemical shift compared to the methyl and ethyl protons adjacent to the carbonyl group. While a specific spectrum for 3-Pentanone, 1-hydroxy-2-methyl- is not publicly available, data for the related compound 2-methyl-3-pentanone (B165389) can provide a basis for comparison. chemicalbook.com
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon would exhibit a characteristic downfield shift (typically in the range of 200-220 ppm). The carbon attached to the hydroxyl group would also have a distinct chemical shift. Spectra for the isomer 2-methyl-3-pentanone are available for reference. spectrabase.com
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FT-IR spectrum of 3-Pentanone, 1-hydroxy-2-methyl- would be characterized by:
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
A strong, sharp absorption band around 1700-1725 cm⁻¹ due to the C=O stretching vibration of the ketone.
Reference spectra for similar compounds like 3-pentanone and 4-hydroxy-4-methyl-2-pentanone show these characteristic peaks. nist.govnist.gov
Research Applications and Synthetic Utility of 3 Pentanone, 1 Hydroxy 2 Methyl
A Strategic Building Block in Complex Organic Synthesis
The bifunctional nature of 3-Pentanone (B124093), 1-hydroxy-2-methyl-, with its reactive ketone and primary hydroxyl group, positions it as a strategic asset in the field of organic synthesis. This allows for sequential or chemoselective reactions, providing a route to a variety of more complex molecular architectures.
Precursor in Multistep Synthetic Sequences
The industrial synthesis of 3-Pentanone, 1-hydroxy-2-methyl-, is primarily achieved through the aldol (B89426) addition of formaldehyde (B43269) to diethyl ketone. chemspider.com This method provides a reliable source of the compound for its subsequent use in more elaborate synthetic pathways. Its value as a precursor lies in its ability to be transformed into various other molecules. For instance, the hydroxyl group can be protected, allowing for selective reactions at the ketone functionality, or it can be activated for nucleophilic substitution. Conversely, the ketone can be reduced or converted to other functional groups, preserving the hydroxyl group for later-stage transformations.
While specific, detailed examples of its use in the total synthesis of complex natural products are not extensively documented in publicly available literature, its structural motifs are present in various bioactive molecules. Its chiral variants, in particular, are of interest as they can be used as starting materials for the enantioselective synthesis of complex targets. The presence of a stereocenter at the carbon bearing the methyl group makes it a valuable chiral building block.
Role in the Synthesis of Specialty Chemicals and Intermediates (Academic Focus)
In an academic research context, 3-Pentanone, 1-hydroxy-2-methyl- and its analogs serve as starting materials for the synthesis of various specialty chemicals. For example, its structural relative, 2-hydroxy-5-methyl-3-hexanone, which shares the α-hydroxy ketone motif, has been synthesized enantioselectively for use in flavor chemistry, possessing a cheese and sour milk odor. researchgate.net The synthesis of such flavor compounds often relies on the precise manipulation of the functional groups present in precursors like 3-Pentanone, 1-hydroxy-2-methyl-.
Furthermore, the general class of α-hydroxy ketones is important in the synthesis of various heterocyclic compounds and other fine chemicals. The reactivity of both the hydroxyl and keto groups allows for cyclization reactions to form substituted furans, pyrazines, and other ring systems that are prevalent in pharmaceuticals and agrochemicals.
Derivatization for Novel Functional Materials (e.g., Enone Formation)
A key chemical transformation of 3-Pentanone, 1-hydroxy-2-methyl- is its dehydration to form the corresponding α,β-unsaturated ketone, 2-methyl-1-penten-3-one. chemspider.com This conversion is often achieved through acid-catalyzed elimination of water.
The resulting enone is a highly valuable intermediate in its own right, primarily due to its ability to act as a Michael acceptor. chemspider.com This reactivity allows for the conjugate addition of a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds at the β-position. This is a powerful tool for constructing more complex carbon skeletons. The enone, 2-methyl-1-penten-3-one, can participate in a variety of organic reactions, including:
Michael Additions: A broad range of nucleophiles, such as enolates, amines, and thiols, can be added to the β-carbon of the enone, leading to the formation of 1,5-dicarbonyl compounds and other functionalized molecules.
Diels-Alder Reactions: The enone can act as a dienophile in cycloaddition reactions with conjugated dienes to form six-membered rings, a common structural motif in many natural products and synthetic compounds.
Polymerization: As an unsaturated monomer, 2-methyl-1-penten-3-one can undergo polymerization to form novel polymeric materials with potentially interesting properties. chemspider.com
These reactions highlight the utility of 3-Pentanone, 1-hydroxy-2-methyl- as a precursor to a versatile reactive intermediate for the synthesis of a wide array of organic compounds.
Investigative Tools in Biochemical and Enzymatic Studies (Non-Clinical)
While direct studies utilizing 3-Pentanone, 1-hydroxy-2-methyl- as an investigative tool in biochemical and enzymatic studies are not widely reported, its structural features suggest potential applications in this area. The α-hydroxy ketone motif is present in various biologically relevant molecules, and synthetic analogs can be used to probe enzyme active sites and metabolic pathways.
For instance, structurally similar compounds are known to interact with enzymes. The chiral nature of 3-Pentanone, 1-hydroxy-2-methyl- makes it a candidate for studying the stereoselectivity of enzymatic reactions, such as reductions or oxidations catalyzed by dehydrogenases.
Potential, though not yet extensively explored, research directions could include:
Enzyme Inhibition Assays: It could be tested as a potential inhibitor of enzymes that process similar substrates, such as certain cytochrome P450 enzymes.
Metabolic Profiling: Radiolabeled versions of the compound could be synthesized to trace its metabolic fate in in vitro systems, providing insights into the metabolism of small ketones.
Biochemical Probes: By attaching reporter groups (e.g., fluorescent tags) to the molecule, it could potentially be used as a probe to study protein-ligand interactions.
It is important to note that these are potential applications based on the compound's structure and the activities of similar molecules, and further research is needed to validate these uses.
Environmental Chemistry and Atmospheric Fate of Hydroxyketones
Atmospheric Degradation Mechanisms
The persistence of 1-hydroxy-2-methyl-3-pentanone in the atmosphere is primarily governed by its removal through three main degradation mechanisms: reaction with hydroxyl radicals, direct photolysis, and, to a lesser extent, reaction with other oxidants like the nitrate (B79036) radical.
Studies on analogous ketones, such as 2-methyl-3-pentanone (B165389) and 3-methyl-2-pentanone, provide insight into the likely reactivity. For instance, the rate constant for the reaction of OH with 2-methyl-3-pentanone at 298 K has been determined to be 3.49 x 10⁻¹² cm³ molecule⁻¹ s⁻¹. The reaction kinetics for these compounds are often temperature-dependent. The reaction for 1-hydroxy-2-methyl-3-pentanone would proceed via H-abstraction, leading to the formation of an organic peroxy radical (RO₂) in the presence of atmospheric oxygen (O₂). This peroxy radical can then react, primarily with nitric oxide (NO), to form an alkoxy radical (RO), which can subsequently decompose or isomerize, leading to a variety of smaller, oxygenated products. google.com Expected products from the atmospheric oxidation of 1-hydroxy-2-methyl-3-pentanone would likely include smaller carbonyl compounds such as formaldehyde (B43269) and acetaldehyde.
Table 1: OH Radical Reaction Rate Constants for Ketones at 298 K
| Compound | Rate Constant (k_OH) (10⁻¹² cm³ molecule⁻¹ s⁻¹) |
| 2-Methyl-3-pentanone | 3.49 |
| 3-Methyl-2-pentanone | 6.02 |
| 4-Methyl-2-pentanone | 11.02 |
This table presents experimental data for ketones structurally similar to 1-hydroxy-2-methyl-3-pentanone to provide context for its expected atmospheric reactivity.
The presence of a carbonyl (C=O) group allows hydroxyketones to absorb ultraviolet radiation present in sunlight, leading to their decomposition through photolysis. This process can be a significant atmospheric loss mechanism, competing with OH-radical-initiated oxidation. methanol.org For the related compound, perfluoro-2-methyl-3-pentanone, photolysis is a key degradation pathway, with an estimated atmospheric lifetime of 4 to 14 days depending on the season and latitude. acs.org
The primary photolytic pathway for ketones typically involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group. This process, known as Norrish Type I cleavage, results in the formation of two radical fragments. acs.org In the case of 1-hydroxy-2-methyl-3-pentanone, photolysis would likely break the bond between the carbonyl carbon and the adjacent carbon atom, yielding an ethyl-carbonyl radical (CH₃CH₂C(O)•) and a 1-hydroxy-2-propyl radical (•CH(CH₃)CH₂OH). These highly reactive radicals would then participate in further atmospheric reactions.
During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) becomes a significant atmospheric oxidant, particularly in environments with notable concentrations of nitrogen oxides (NOx). While specific rate constants for the reaction of 1-hydroxy-2-methyl-3-pentanone with NO₃ radicals have not been documented, reactions of NO₃ with ketones are generally slower than their corresponding reactions with OH radicals. However, this pathway can contribute to the nocturnal removal of the compound from the atmosphere.
Environmental Persistence and Transport Modeling
The environmental persistence and potential for long-range transport of 1-hydroxy-2-methyl-3-pentanone are determined by its atmospheric lifetime. This lifetime is the inverse of the sum of the first-order loss rates from all significant degradation processes (i.e., reaction with OH, photolysis, and reaction with NO₃).
Given the expected reactivity with OH radicals and its potential for photolysis, the atmospheric lifetime of 1-hydroxy-2-methyl-3-pentanone is likely to be on the order of several days. This relatively short lifetime suggests that the compound is not highly persistent in the atmosphere. Consequently, it is expected to be largely removed from the atmosphere near its sources of emission, limiting its potential for long-range atmospheric transport to remote regions. methanol.orgusda.gov Environmental transport models utilize such kinetic data, alongside physical properties and meteorological information, to predict the atmospheric distribution and deposition of chemical compounds. epa.gov
Degradation Product Identification and Characterization
The atmospheric degradation of 1-hydroxy-2-methyl-3-pentanone is expected to produce a cascade of secondary products. The initial oxidation steps, driven by OH radicals and photolysis, generate a series of smaller, more oxidized compounds.
Based on the degradation mechanisms of similar ketones, the primary products are likely to be smaller aldehydes and ketones. For instance, the fragmentation of the parent molecule following OH attack or photolysis would lead to the formation of compounds like acetaldehyde, formaldehyde, and other oxygenated intermediates. google.com In atmospheric chemistry research, the identification and quantification of such degradation products are typically performed using advanced analytical instrumentation, including Proton-Transfer-Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Fourier-Transform Infrared Spectroscopy (FTIR).
Emerging Research Directions and Future Perspectives
Innovative Catalytic Systems for Sustainable Synthesis
The industrial production of 1-hydroxy-2-methyl-3-pentanone is typically achieved through the aldol (B89426) addition of formaldehyde (B43269) to diethyl ketone. google.com This process is often base-catalyzed, utilizing trialkylamines in an aqueous medium at elevated temperatures and pressures. google.com A significant challenge in this conventional synthesis is the tendency of the β-hydroxyketone product to dehydrate, forming the corresponding α,β-unsaturated ketone (enone). google.com This side reaction reduces the yield and complicates the purification process, which traditionally involves distillation under carefully controlled, thermally mild conditions to minimize product loss. google.com
Emerging research is focused on developing more sustainable and efficient catalytic systems that address these limitations. The field is moving towards "green" biocatalytic approaches for the synthesis of chiral α-hydroxy ketones. rsc.org One such innovative strategy involves one-pot, multi-step enzymatic cascades. For instance, the oxidation of bio-derived alcohols to aldehydes, followed by their carboligation, presents a promising green pathway. rsc.org This method avoids the direct handling of reactive aldehyde intermediates and can lead to simplified product isolation and reduced waste. rsc.org
Furthermore, advanced catalytic systems are being explored for similar ketone syntheses. These include:
Dual Metal Catalysis: A dual Iridium/Palladium catalytic system has been shown to be effective for producing α-oxycarbonyl-β-ketones, using water as the oxygen source and aerial oxygen as the oxidant, highlighting a green and sustainable methodology. organic-chemistry.org
Biocatalysis: Enzymes such as 2,3-butanediol (B46004) dehydrogenase from Bacillus clausii are being used for the stereoselective synthesis of α-hydroxy ketones. nih.gov These biocatalytic routes are valued for their high regio- and stereoselectivity. nih.gov
Heterogeneous Catalysts: Supported metal catalysts, such as PdCu on layered double hydroxides, are being developed for related one-pot ketone syntheses, demonstrating high selectivity and activity. researchgate.net
These innovative systems offer pathways to milder reaction conditions, higher selectivity, and the use of renewable feedstocks, representing the future of sustainable synthesis for 1-hydroxy-2-methyl-3-pentanone.
Table 1: Comparison of Synthetic Methodologies for α-Hydroxy Ketones
| Catalytic System | Description | Advantages | Reference |
|---|---|---|---|
| Conventional (Base-Catalyzed Aldol Addition) | Reaction of formaldehyde and diethyl ketone using a trialkylamine catalyst. | Established industrial process. | google.com |
| Biocatalytic (Oxidase-Lyase Cascades) | One-pot multi-enzyme system using bio-derived alcohols. | Avoids reactive intermediates, reduces waste, uses renewable feedstocks. | rsc.org |
| Biocatalytic (Dehydrogenase) | Enzymatic reduction of prochiral 1,2-diketones. | High stereoselectivity for producing chiral molecules. | nih.gov |
| Dual Metal Catalysis (Ir/Pd) | Photocatalytic decarboxylation followed by C-O cross-coupling. | Utilizes water as an oxygen source and aerial oxygen as an oxidant. | organic-chemistry.org |
Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Integration
A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of 1-hydroxy-2-methyl-3-pentanone is crucial for optimizing reaction conditions and controlling product formation. This is achieved through the integration of advanced spectroscopic techniques and computational modeling.
Standard analytical methods provide the foundational data for characterizing the compound:
NMR Spectroscopy: ¹H NMR can identify protons adjacent to the hydroxyl and ketone groups, while ¹³C NMR confirms the presence of the carbonyl carbon (around 210 ppm) and the hydroxyl-bearing carbon (around 70 ppm).
IR Spectroscopy: This technique is used to verify the presence of the key functional groups through their characteristic stretching vibrations: a broad -OH band (approx. 3200–3600 cm⁻¹) and a sharp C=O band (approx. 1700 cm⁻¹).
Mass Spectrometry (MS): MS helps confirm the molecular weight and provides fragmentation patterns, such as the loss of a water molecule, which is a key differentiator from its non-hydroxylated isomers.
Gas Chromatography (GC): GC is used to assess the purity of the compound by comparing its retention time against a standard.
Emerging research integrates these experimental data with computational chemistry to build a more complete mechanistic picture. For example, predicted collision cross-section (CCS) values for various adducts of 1-hydroxy-2-methyl-3-pentanone have been calculated using computational models. uni.lu This data, which relates to the ion's shape and size in the gas phase, can be compared with experimental values from ion mobility-mass spectrometry to provide a higher level of confidence in structural assignments. For complex syntheses, such as stereoselective reactions, this integrated approach is invaluable for understanding how catalysts and reaction conditions influence the formation of specific stereoisomers. researchgate.net
Table 2: Predicted Collision Cross Section (CCS) Data for 1-hydroxy-2-methyl-3-pentanone
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 117.09101 | 124.6 |
| [M+Na]⁺ | 139.07295 | 131.3 |
| [M-H]⁻ | 115.07645 | 123.7 |
| [M+NH₄]⁺ | 134.11755 | 146.6 |
Data sourced from computational predictions. uni.lu
Exploration of New Synthetic Utilities and Derivatization Opportunities
The bifunctional nature of 1-hydroxy-2-methyl-3-pentanone, containing both a hydroxyl and a keto group, makes it a valuable and interesting building block for organic synthesis. google.com It serves as a precursor for creating more complex molecules, including active pharmaceutical ingredients. google.com
One key transformation is the dehydration of 1-hydroxy-2-methyl-3-pentanone to its corresponding α,β-unsaturated ketone, or enone. google.com This enone is also a highly reactive and useful synthetic intermediate, susceptible to further reactions like dimerization, oligomerization, and polymerization. google.com
The broader class of α-hydroxy ketones, to which this compound belongs, is recognized for its importance in the synthesis of fine chemicals. nih.gov They are used as precursors for natural flavors and pheromones. nih.govst-andrews.ac.uk The development of efficient synthetic routes to enantiomerically pure α-hydroxy ketones is a significant focus in the pharmaceutical industry. nih.gov
Derivatization of the hydroxyl group is another area of exploration. For instance, in studies of similar α-hydroxy ketones, the molecule is converted into a camphanate ester. st-andrews.ac.uk This derivatization facilitates the resolution of diastereoisomers and can enable structural elucidation through techniques like X-ray crystallography, which might be difficult with the parent molecule. st-andrews.ac.uk Future research will likely uncover new transformations and derivatives, expanding the synthetic utility of 1-hydroxy-2-methyl-3-pentanone.
Comprehensive Environmental Impact Assessment Using Advanced Modeling
As with any chemical produced on an industrial scale, understanding the environmental fate and potential for human exposure of 1-hydroxy-2-methyl-3-pentanone is critical. The U.S. Environmental Protection Agency (EPA) lists it as a High Production Volume (HPV) chemical, indicating its relevance in commerce. epa.govepa.gov
To assess potential risks, advanced modeling techniques are employed to predict exposure levels. The EPA's CompTox Chemicals Dashboard provides exposure predictions for the U.S. population based on consensus modeling of various exposure pathways. epa.gov These models estimate the average daily intake of the chemical in milligrams per kilogram of body weight. This data is essential for prioritizing chemicals for further testing and risk assessment.
Table 3: U.S. Population Exposure Predictions for 1-hydroxy-2-methyl-3-pentanone
| Predictor Model | Median Exposure (mg/kg/day) | Upper 95th Percentile (mg/kg/day) |
|---|---|---|
| SEEM3 Consensus | 1.55e-4 | 0.992 |
Data sourced from the U.S. EPA CompTox Chemicals Dashboard. epa.gov
Future research in this area will involve refining these exposure models with more experimental data and conducting life cycle assessments that compare the environmental impact of conventional synthesis routes with the emerging "green" catalytic systems discussed previously. The goal is to create a comprehensive understanding of the compound's environmental profile, from production to final fate, ensuring its use is sustainable and safe.
Q & A
Q. Primary Techniques :
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations for -OH (~3200–3600 cm⁻¹) and C=O (~1700 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak (m/z ≈ 116) and fragmentation patterns to confirm branching .
- Gas Chromatography (GC) : Retention time comparison with standards for purity assessment .
Advanced: How can reaction conditions be optimized to improve the yield of 1-hydroxy-2-methyl-3-pentanone in multi-step syntheses?
Q. Optimization Strategies :
- Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C vs. Raney Ni) for hydrogenation efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., THF) may enhance aldol condensation rates .
- Temperature Gradients : Lower temperatures (~0–5°C) during condensation reduce side-product formation.
- In Situ Monitoring : Use TLC or FTIR to track intermediate formation and adjust reaction times .
Data-Driven Example : A study on similar ketones reported a 15–20% yield increase when switching from homogeneous to heterogeneous catalysts .
Advanced: How can researchers differentiate 1-hydroxy-2-methyl-3-pentanone from structural isomers like 2-methyl-3-pentanone using analytical data?
Q. Key Differentiators :
- MS Fragmentation : The hydroxyl group in 1-hydroxy-2-methyl-3-pentanone leads to a distinct loss of H₂O (m/z = 18), absent in non-hydroxylated isomers .
- ¹H NMR : The hydroxyl proton’s chemical shift and coupling patterns differ significantly from methyl groups in isomers like 2-methyl-3-pentanone .
- IR Spectroscopy : Presence of a broad -OH stretch (~3200 cm⁻¹) confirms the hydroxyl group, which is absent in non-hydroxylated analogs .
Advanced: What are the thermodynamic properties of 1-hydroxy-2-methyl-3-pentanone, and how do they influence its stability in storage or reactions?
Q. Critical Data :
- Boiling Point : Estimated ~115–120°C (similar to 3-methyl-2-pentanone ).
- Heat of Hydrolysis : ΔrH° ≈ +19.92 kJ/mol (analogous to related ketones, indicating sensitivity to aqueous conditions ).
- Flash Point : ~38°C, necessitating storage in flame-proof cabinets .
Implications : - Avoid prolonged exposure to moisture to prevent hydrolysis.
- Store under inert atmosphere (N₂/Ar) to minimize oxidation.
Advanced: What experimental strategies can resolve contradictions in reported spectral data for hydroxylated ketones like 1-hydroxy-2-methyl-3-pentanone?
Q. Resolution Workflow :
Cross-Validation : Compare NMR/IR data across multiple sources (e.g., PubChem, NIST ).
Isotopic Labeling : Use deuterated solvents (e.g., D₂O) to confirm -OH proton assignments in NMR .
Computational Modeling : DFT calculations (e.g., Gaussian) predict vibrational frequencies and NMR shifts to validate experimental data .
Collaborative Studies : Replicate conflicting experiments under controlled conditions to identify variables (e.g., pH, temperature) causing discrepancies .
Advanced: What are the potential biological interactions of 1-hydroxy-2-methyl-3-pentanone, and how can they be studied in metabolic pathways?
Q. Research Directions :
- Enzyme Inhibition Assays : Test interactions with cytochrome P450 enzymes using in vitro microsomal preparations .
- Metabolic Profiling : Radiolabel the compound (¹⁴C) and track incorporation into lipid or carbohydrate pathways .
- Toxicity Screening : Use cell-based models (e.g., HepG2) to assess cytotoxicity and oxidative stress responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
